Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes an ethoxybenzamido group, a phenyl ring, and a thiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate typically involves the condensation of 4-ethoxybenzoic acid with thioamide derivatives under specific reaction conditions. The process generally includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of a thioamide with an α-halo ester in the presence of a base, leading to the formation of the thiazole ring.
Amidation: The resulting thiazole compound is then reacted with 4-ethoxybenzoic acid chloride in the presence of a base to form the ethoxybenzamido group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-ethoxybenzamido)-1,3-thiazole-4-carboxylate: Similar structure but with different substitution patterns on the thiazole ring.
Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate: Contains a dihydrothiophene ring instead of a thiazole ring.
Ethyl 2-(2-(4-ethoxybenzamido)thiazol-4-yl)acetate: Similar structure but with an acetate group instead of a carboxylate group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxybenzamido and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-26-16-12-10-15(11-13-16)19(24)23-21-22-17(14-8-6-5-7-9-14)18(28-21)20(25)27-4-2/h5-13H,3-4H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATBTMLJAXUTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.